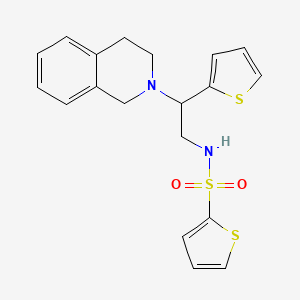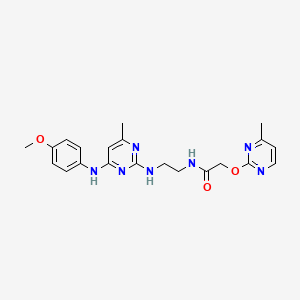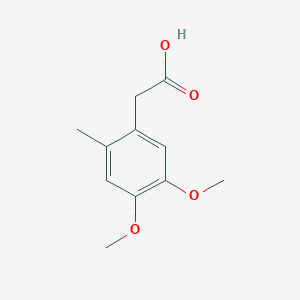
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is an intriguing chemical compound notable for its complex structure and diverse reactivity. This compound falls within the class of sulfonamides and features multiple functional groups including thiophene rings, making it relevant for various chemical, biological, and medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be achieved through multi-step organic synthesis. Typically, the preparation involves:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This is prepared through a Pictet-Spengler reaction involving a suitable amine and an aldehyde.
Addition of thiophene-2-yl group: The thiophene moiety is introduced via a Suzuki coupling reaction, which uses palladium as a catalyst.
Sulfonamide formation: Finally, the sulfonyl chloride is reacted with the amine group to form the sulfonamide bond under mild conditions, often using a base such as triethylamine.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is critical to maximize yield and purity. The process typically involves:
Catalysts and solvents: Use of high-purity catalysts and solvents to ensure consistency.
Reaction monitoring: Implementation of real-time analytical techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction and ensure quality control.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reductive conditions can target the nitro group to form amines.
Substitution: The thiophene rings facilitate electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted thiophene derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications across various fields:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a drug candidate, particularly in the areas of antimicrobial and anticancer research.
Industry: Possible use in materials science for the development of novel polymers and conductive materials.
Mecanismo De Acción
Effects and Molecular Targets
The exact mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide varies based on its application, but generally:
Binding to enzymes: The sulfonamide group mimics the structure of natural substrates, enabling the compound to inhibit specific enzymes.
Pathway modulation: The compound can modulate pathways involved in cell proliferation and apoptosis, making it relevant in cancer research.
Comparación Con Compuestos Similares
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique compared to other sulfonamides due to its:
Structural complexity: The combination of dihydroisoquinoline and thiophene rings is uncommon.
Reactivity: Its multiple functional groups enable a wide range of chemical reactions.
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antimicrobial properties.
Tolbutamide: Another sulfonamide used as an antidiabetic drug.
Sulfathiazole: Known for its use as an antibiotic.
This compound holds significant promise in various fields due to its complex structure and versatile reactivity, making it a subject of ongoing scientific investigation.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZAULDZTYYZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one](/img/structure/B2727593.png)
![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)

![tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2727596.png)
![2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2727599.png)
![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)
![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2727609.png)
![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2727612.png)
